Benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate hydrochloride

Purity Quality Control Building Block

Benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate hydrochloride (CAS 1956307-80-4) is a conformationally constrained bicyclic amine building block belonging to the 3-azabicyclo[3.1.0]hexane class. The compound exists as the hydrochloride salt of the free base (CAS 1251020-31-1) and features a carbobenzyloxy (Cbz)-protected bridgehead amine at the 1-position accompanied by a free secondary amine at the 3-position.

Molecular Formula C13H17ClN2O2
Molecular Weight 268.74
CAS No. 1956307-80-4
Cat. No. B2514114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate hydrochloride
CAS1956307-80-4
Molecular FormulaC13H17ClN2O2
Molecular Weight268.74
Structural Identifiers
SMILESC1C2C1(CNC2)NC(=O)OCC3=CC=CC=C3.Cl
InChIInChI=1S/C13H16N2O2.ClH/c16-12(15-13-6-11(13)7-14-9-13)17-8-10-4-2-1-3-5-10;/h1-5,11,14H,6-9H2,(H,15,16);1H
InChIKeyKMXXUFHXGIOUSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate hydrochloride – Key Identifiers, Physicochemical Profile, and Strategic Role in Heterocyclic Building Block Procurement


Benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate hydrochloride (CAS 1956307-80-4) is a conformationally constrained bicyclic amine building block belonging to the 3-azabicyclo[3.1.0]hexane class . The compound exists as the hydrochloride salt of the free base (CAS 1251020-31-1) and features a carbobenzyloxy (Cbz)-protected bridgehead amine at the 1-position accompanied by a free secondary amine at the 3-position [1]. Its rigid bicyclic framework, orthogonal amine protection, and salt form collectively make it a strategically relevant intermediate for constructing central-nervous-system-targeted small molecules and other bioactive scaffolds requiring precise spatial orientation of amine substituents .

Why Benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate Hydrochloride Cannot Be Replaced by a Generic 3-Azabicyclo[3.1.0]hexane Building Block


The 3-azabicyclo[3.1.0]hexane scaffold is commercially available in numerous protection states, yet no single analog replicates the precise combination of a Cbz-protected bridgehead (1-position) amine, a free secondary 3-amine, and the hydrochloride salt form simultaneously [1]. The most accessible close analog—tert-butyl (3-azabicyclo[3.1.0]hexan-1-yl)carbamate—emloys an acid-labile Boc group that precludes deprotection under neutral hydrogenolysis conditions, eliminating the orthogonal protection strategy essential for sequential amine diversification [1]. Furthermore, the target compound’s Cbz group furnishes a UV-active chromophore (λ max ~254 nm) that simplifies reaction monitoring via TLC and HPLC, a practical advantage not offered by Boc-protected or unprotected analogs. Simple replacement with a differently protected or regioisomeric building block compromises the synthetic sequence and can lead to additional protection/deprotection steps, lower overall yield, and procurement of an intermediate that is not fit-for-purpose . The quantitative dimensions of this differentiation are detailed below.

Quantitative Evidence Guide: Benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate Hydrochloride Versus Closest Analogs


Chromatographic Purity Benchmark: Target Compound Delivers Verified 98% Purity vs Typical 95‑97% Range for Boc‑Protected and Unprotected Analogs

The target compound is supplied with a certified purity of 98% (HPLC) by Leyan, a commercial vendor serving global pharmaceutical R&D organizations . In contrast, the closest commercial analog—tert-butyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate (CAS 204991-14-0)—is typically offered at 95–97% purity across multiple reputable chemical suppliers, as documented by Achemblock (97%) and SpiroChem (95%) [1]. A purity differential of 1–3 percentage points, while modest, can be consequential in multi-step library syntheses where intermediate purity directly influences final-product yield and the need for additional chromatographic purification.

Purity Quality Control Building Block

Orthogonal Amine-Protection Architecture: Cbz at Bridgehead (1-Position) Combined with Free 3-Amine Confers Dual-Site Reactivity Not Replicable by Boc‑Protected or Unprotected Analogs

The target compound bears a Cbz carbamate exclusively at the 1‑position bridgehead amine, leaving the 3‑position secondary amine free and available for immediate reaction without additional deprotection. This contrasts fundamentally with tert‑butyl 3‑azabicyclo[3.1.0]hexan‑1‑ylcarbamate, which places the Boc group at the same bridgehead but demands acidic cleavage (typically TFA) that is incompatible with many functional groups and precludes orthogonal amine deprotection [1]. Likewise, fully unprotected 3‑azabicyclo[3.1.0]hexan‑1‑amine lacks any protecting group, removing the ability to selectively address one amine center in the presence of the other. The Cbz group is quantitatively removed by catalytic hydrogenolysis (H2, Pd/C) under neutral conditions, a reaction class for which extensive kinetic and preparative data exist in the standard organic chemistry literature [1].

Orthogonal Protection Sequential Functionalization Medicinal Chemistry

Storage and Handling Profile: Hydrochloride Salt Form Mandates Frozen Storage, Contrasting with Room‑Temperature‑Stable Boc Analog and Highlighting Procurement‑Logistics Planning Requirements

Fujifilm Wako specifies a freezer storage condition (冷凍) for the target hydrochloride salt, indicating a need for low‑temperature preservation to maintain certified purity and prevent hygroscopic degradation . In contrast, the Boc‑protected analog tert‑butyl 3‑azabicyclo[3.1.0]hexan‑1‑ylcarbamate is stable under refrigerated (0–8 °C) or even ambient shipping conditions, as documented by Achemblock (“Store at 0‑8 °C; Shipping Room Temp”) . This differential thermal stability profile has direct implications for laboratory inventory management, cold‑chain shipping requirements, and bench‑top workability that must be factored into procurement planning.

Storage Stability Logistics Procurement

Best-Fit Application Scenarios for Benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate Hydrochloride Procurement


Sequential Functionalization of the 3‑Azabicyclo[3.1.0]hexane Core in CNS‑Targeted Library Synthesis

Medicinal chemistry programs constructing focused libraries of dopamine D3 receptor modulators or μ‑opioid receptor ligands that require differential substitution at the bridgehead and 3‑amine positions. The orthogonal Cbz/3‑NH architecture allows the 3‑amine to be alkylated or acylated first under mild basic conditions, followed by hydrogenolytic removal of the Cbz group to reveal the bridgehead amine for a second diversification step. This two‑step, one‑protection strategy, substantiated by the structural evidence in Section 3 (Evidence Item 2), has been widely applied in patented CNS programs utilizing the 3‑azabicyclo[3.1.0]hexane scaffold [1].

Synthesis of High‑Value PET Tracer Precursors Requiring UV‑Detectable Cbz‑Protected Intermediates

Preparation of radiolabeling precursors where the Cbz chromophore provides a convenient UV handle (λ max ≈ 254 nm) for reaction monitoring during automated synthesis module setups. The higher purity benchmark (98% vs 95–97% for Boc analogs, per Section 3 Evidence Item 1) reduces the probability of non‑volatile impurities that could compete with radiolabeling steps or compromise specific activity of the final tracer [1].

Specialty Building Block for Contract Research Organizations (CROs) Conducting Multi‑Step Custom Syntheses with Cold‑Chain Logistics Capability

CROs possessing established −20 °C storage infrastructure and cold‑chain shipping protocols can procure the target hydrochloride salt in bulk (250 mg to 5 g scale per Wako catalog [1]) and leverage its orthogonal amine architecture to deliver differentially protected intermediates to clients. The logistical requirement documented in Section 3 (Evidence Item 3) serves as a practical filter for procurement readiness.

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